molecular formula C15H9FI2N2O3S B7763720 N-Butyl-4-(4-butylaminophenyl)aniline

N-Butyl-4-(4-butylaminophenyl)aniline

Cat. No.: B7763720
M. Wt: 570.1 g/mol
InChI Key: WGTPIOGUDLPKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-(4-butylaminophenyl)aniline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluoroaniline with formic acid to form 2-fluorophenylformamide. This intermediate is then reacted with carbon disulfide and iodine to introduce the thioyl and iodobenzoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-(4-butylaminophenyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

N-Butyl-4-(4-butylaminophenyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butyl-4-(4-butylaminophenyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(2-Chlorophenyl)formamido]methanethioyl}amino)-3,5-diiodobenzoic acid
  • 2-({[(2-Bromophenyl)formamido]methanethioyl}amino)-3,5-diiodobenzoic acid
  • 2-({[(2-Methylphenyl)formamido]methanethioyl}amino)-3,5-diiodobenzoic acid

Uniqueness

The unique combination of fluorine, iodine, and sulfur atoms in N-Butyl-4-(4-butylaminophenyl)aniline distinguishes it from similar compounds. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2-fluorobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FI2N2O3S/c16-10-4-2-1-3-8(10)13(21)20-15(24)19-12-9(14(22)23)5-7(17)6-11(12)18/h1-6H,(H,22,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTPIOGUDLPKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FI2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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